- Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks, ACS Omega, 2021, 6(20), 13240-13259

Cas no 93-97-0 (Benzoic anhydride)

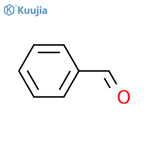

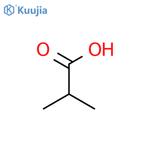

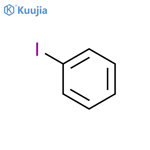

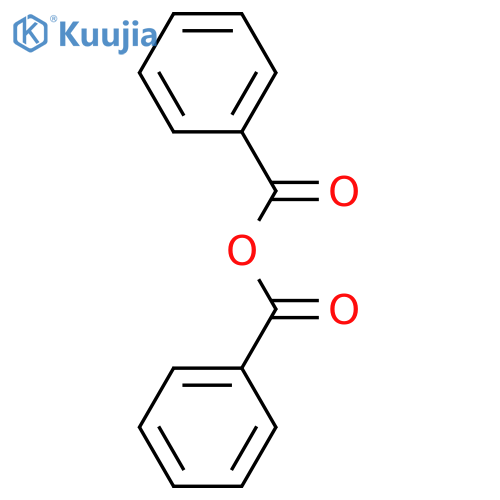

Benzoic anhydride structure

Nome del prodotto:Benzoic anhydride

Benzoic anhydride Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzoic anhydride

- benzoyl benzoate

- Benzoic acid, anhydride (9CI)

- Benzoic anhydride (8CI)

- Benzoyl anhydride

- Bis(phenylcarbonyl)ether

- NSC 37116

- Benzoic anhydride,98%

-

- MDL: MFCD00003073

- Inchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H

- Chiave InChI: CHIHQLCVLOXUJW-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O

- BRN: 516726

Proprietà calcolate

- Massa esatta: 226.06300

- Massa monoisotopica: 226.062994

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 4

- Complessità: 245

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 3.2

- Superficie polare topologica: 43.4

Proprietà sperimentali

- Colore/forma: Cristalli prismatici bianchi. Sensibile all'umidità.

- Densità: 1.199 g/mL at 25 °C(lit.)

- Punto di fusione: 38-42 °C (lit.)

- Punto di ebollizione: 158°C/1mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: nD15 1.57665

- Solubilità: 0.01g/l (experimental)

- Coefficiente di ripartizione dell'acqua: 0.01 g/L

- PSA: 43.37000

- LogP: 2.68380

- Merck: 1092

- Sensibilità: Moisture Sensitive

- FEMA: 2684

- Solubilità: Solubile in etanolo, cloroformio, acetone, acetato di etile, benzene, toluene, xilene, etere, acido acetico glaciale e anidride acetica, leggermente solubile in etere di petrolio, quasi insolubile in acqua. È stabile nella soluzione acquosa e nella soluzione alcalina fredda.

Benzoic anhydride Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H315,H318,H335

- Dichiarazione di avvertimento: P261,P280,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 37/38-41

- Istruzioni di sicurezza: S26-S39-S37/39

- CODICI DEL MARCHIO F FLUKA:10-21

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- TSCA:Yes

- Condizioni di conservazione:0-10°C

- Termine di sicurezza:5.1

- Gruppo di imballaggio:I; II; III

Benzoic anhydride Dati doganali

- CODICE SA:4002191900

- Dati doganali:

Codice doganale cinese:

4002191900

Benzoic anhydride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A253041-500g |

Benzoic anhydride |

93-97-0 | 95% | 500g |

$34.0 | 2025-02-21 | |

| Enamine | EN300-19689-0.5g |

benzoyl benzoate |

93-97-0 | 93% | 0.5g |

$21.0 | 2023-11-13 | |

| Enamine | EN300-19689-5.0g |

benzoyl benzoate |

93-97-0 | 93% | 5.0g |

$29.0 | 2023-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BE818-500g |

Benzoic anhydride |

93-97-0 | 98% | 500g |

¥373.0 | 2022-06-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115833-100g |

Benzoic anhydride |

93-97-0 | 95% | 100g |

¥32.0 | 2024-04-17 | |

| abcr | AB109129-250 g |

Benzoic anhydride, 98%; . |

93-97-0 | 98% | 250 g |

€86.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14269-50g |

Benzoic anhydride, 98% |

93-97-0 | 98% | 50g |

¥246.00 | 2023-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 308434-100G |

Benzoic anhydride, 98% |

93-97-0 | 98% | 100G |

¥ 221 | 2022-04-26 | |

| Ambeed | A253041-25g |

Benzoic anhydride |

93-97-0 | 95% | 25g |

$5.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020043-100g |

Benzoic anhydride |

93-97-0 | 98% | 100g |

¥67 | 2024-05-20 |

Benzoic anhydride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ; 20 min, 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethylamine , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C → 25 °C; 5 min, 25 °C

Riferimento

- Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N, Tetrahedron Letters, 2016, 57(3), 325-328

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, 0 °C

1.2 Reagents: Triethylamine ; 5 min, 0 °C

1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C

1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt

Riferimento

- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2, RSC Advances, 2015, 5(33), 25789-25793

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Pyridine , Methanesulfonyl chloride Solvents: Toluene ; 4 h, rt

1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt

1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt

Riferimento

- Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chloride, Journal of Combinatorial Chemistry, 2006, 8(5), 636-638

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C

1.2 0 °C

1.3 Reagents: Triethylamine ; 0 °C; rt

1.2 0 °C

1.3 Reagents: Triethylamine ; 0 °C; rt

Riferimento

- Anhydrides from aldehydes or alcohols via oxidative cross-coupling, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane

Riferimento

- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: 2,6-Lutidine , Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ; 12 h, 25 - 30 °C

Riferimento

- Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysis, Organic & Biomolecular Chemistry, 2012, 10(23), 4509-4511

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 2.5 h, 50 °C; 0.5 h, 50 °C

Riferimento

- An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMF, Journal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane

Riferimento

- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides, Tetrahedron Letters, 1986, 27(41), 4933-6

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Toluene ; 100 atm, rt; 2 h, 260 - 270 °C

Riferimento

- Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl Iodides, Industrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; 3 h, reflux

Riferimento

- Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstances, Heteroatom Chemistry, 2004, 15(6), 447-450

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ; 25 °C; 24 h, 25 °C

Riferimento

- Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylates, Journal of Organic Chemistry, 1978, 43(6), 1267-8

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt → 70 °C; 1 h, 70 °C

1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C

1.3 20 °C; 2 h, reflux

1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C

1.3 20 °C; 2 h, reflux

Riferimento

- Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation, Synthesis, 2019, 51(5), 1263-1272

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Dabco ; 6 min, rt

Riferimento

- An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions, Synthetic Communications, 2002, 32(1), 23-30

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 1.5 h, rt

Riferimento

- Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters, Synthesis, 2007, (22), 3489-3496

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile

1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile

1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile

Riferimento

- A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazole, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5

Benzoic anhydride Raw materials

- 2-Methylpropanoic acid

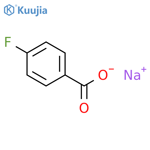

- Sodium 4-fluorobenzoate

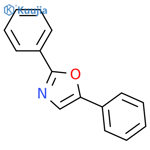

- 2,5-Diphenyloxazole

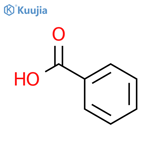

- Benzoic acid

- Iodobenzene

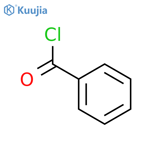

- Benzoyl chloride

- Benzaldehyde

Benzoic anhydride Preparation Products

Benzoic anhydride Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:93-97-0)Benzoic anhydride

Numero d'ordine:sfd2962

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33

Prezzo ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:93-97-0)

Numero d'ordine:SFD1078

Stato delle scorte:in Stock

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02

Prezzo ($):

Benzoic anhydride Letteratura correlata

-

1. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091

-

Kazushi Arata Green Chem. 2009 11 1719

-

3. Organic chemistry

-

4. On the mechanism of peracid oxidation of α-diketones to acid anhydrides: an 17O and 18O isotope studyPaul M. Cullis,John R. P. Arnold,Michael Clarke,Rachel Howell,Miguel DeMira,Matthew Naylor,Dave Nicholls J. Chem. Soc. Chem. Commun. 1987 1088

-

Abdallah G. Mahmoud,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2021 50 6109

93-97-0 (Benzoic anhydride) Prodotti correlati

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 1679-64-7(Mono-Methyl terephthalate)

- 120-51-4(Benzyl benzoate)

- 94-08-6(Ethyl p-toluate)

- 52178-50-4(Methyl 3-formylbenzoate)

- 1877-71-0(Monomethyl Isophthalate)

- 120-61-6(Dimethyl terephthalate)

- 99-36-5(Methyl 3-methylbenzoate)

- 97267-60-2(7-bromo-1,5-naphthyridin-4-ol)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-97-0)Benzoic anhydride

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93-97-0)Benzoic anhydride

Purezza:99%

Quantità:500g

Prezzo ($):157.0